Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Catalog No.
S1768371
CAS No.
160067-63-0
M.F
C32H36N2O13
M. Wt
656.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

CAS Number

160067-63-0

Product Name

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

IUPAC Name

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C32H36N2O13

Molecular Weight

656.6 g/mol

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1

InChI Key

ORICVOOXZDVFIP-ILRBKQRBSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

160067-63-0;FMOC-L-SER(AC3GLCNAC)-OH;FmocSer(Ac3-|A-D-GlcNAc)-OH;O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-N-alpha-(fluoren-9-yl-methoxycarbonyl)-L-serine;Fmoc-Ser(beta-D-GlcNAc(Ac)3)-OH;ZINC77269654;AB10889;FT-0661013;W-201452;2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl-Fmocserine;2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSYL-FMOCSERINE;O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-N-Fmoc-L-serine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-glucopyranosyl]-L-serine;O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-N-(fluoren-9-yl-methoxycarbonyl)-L-serine;O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-B-D-GLUCOPYRANOSYL)-N-A-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE;O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N-A-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE;O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N-ALPHA-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE;O-[3-O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

A basic monosaccharide fragment of branched N-linked oligosaccharides found on glycoproteins.

O-GlcNAcylation is a highly dynamic post-translational modification, yet its study and industrial application are fundamentally limited by the heterogeneity of biological samples. Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH (CAS 160067-63-0) is a specialized, orthogonally protected amino acid building block designed to solve this bottleneck in Solid Phase Peptide Synthesis (SPPS). By providing a pre-formed, stereochemically pure glycosidic linkage and acetyl-protected sugar hydroxyls, this precursor enables the deterministic, site-specific incorporation of O-GlcNAc into synthetic peptides. This absolute control over sequence and structure is critical for downstream applications such as native chemical ligation (NCL), glycoproteomics, and the generation of O-GlcNAc-specific antibodies, where molecular homogeneity is a strict procurement prerequisite [1].

Relying on generic Fmoc-Ser(tBu)-OH followed by post-synthetic enzymatic glycosylation using O-GlcNAc transferase (OGT) routinely fails in procurement contexts requiring high-purity standards. OGT modification is notoriously substoichiometric and lacks site-specificity when multiple serine or threonine residues are present in the sequence. Similarly, attempting chemical glycosylation directly on the peptide resin yields inseparable mixtures of alpha and beta anomers with severely depressed yields due to steric hindrance. Furthermore, procuring an unprotected Fmoc-Ser(GlcNAc)-OH analog is unviable for standard SPPS; the free hydroxyl groups on the GlcNAc moiety will act as nucleophiles during standard coupling cycles, leading to uncontrolled peptide branching and polymerization. The peracetylated (Ac3) protection strategy is therefore a structural necessity for maintaining linear peptide fidelity and achieving high crude yields [1].

Absolute Site-Specificity vs. Substoichiometric Enzymatic Modification

The primary procurement driver for Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH is its ability to guarantee 100% site-specific incorporation of the O-GlcNAc moiety during SPPS. In contrast, in vitro enzymatic modification using OGT and UDP-GlcNAc is heavily dependent on sequence context and often results in substoichiometric yields (frequently <50% modification) and heterogeneous mixtures if multiple Ser/Thr sites exist. By utilizing the pre-glycosylated building block, manufacturers bypass the enzymatic bottleneck, achieving stoichiometric incorporation at the exact target residue[1].

Evidence DimensionModification Stoichiometry and Site-Specificity
Target Compound Data100% stoichiometric, site-deterministic incorporation via SPPS
Comparator Or BaselineEnzymatic OGT modification (substoichiometric, variable <50% yield, heterogeneous)
Quantified DifferenceComplete elimination of positional heterogeneity and unmodified byproducts
ConditionsStandard Fmoc-SPPS vs. in vitro OGT enzymatic assay

Buyers requiring homogeneous glycopeptides for structural biology or assay calibration must use the pre-glycosylated building block to avoid complex, low-yield purification of enzymatic mixtures.

Prevention of Side-Chain Branching via Orthogonal Peracetylation

The Ac3 (peracetylated) protection on the GlcNAc moiety is critical for processability. During Fmoc-SPPS, unprotected sugar hydroxyls compete with the N-terminal amine for activated amino acids, leading to O-acylation and branched peptide formation. The tri-O-acetyl protection in Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH completely suppresses this side reaction. The acetyl groups are highly stable to standard 20% piperidine (Fmoc deprotection) and 95% TFA (resin cleavage), and can be quantitatively removed post-synthesis using mild basic conditions without cleaving the sensitive O-glycosidic linkage [1].

Evidence DimensionPeptide Linearity / Side-Reaction Suppression
Target Compound Data0% O-acylation branching during SPPS coupling cycles
Comparator Or BaselineUnprotected Fmoc-Ser(GlcNAc)-OH (high susceptibility to O-acylation and branching)
Quantified DifferenceComplete suppression of sugar-hydroxyl mediated polymerization
ConditionsStandard SPPS coupling using HATU/DIC/HOBt activators

Procurement of the peracetylated form is mandatory to ensure predictable linear peptide synthesis and high final crude purity.

Stereochemical Purity of the O-Glycosidic Linkage

Attempting to chemically glycosylate a serine residue directly on the solid support (on-resin glycosylation) typically results in poor stereoselectivity, yielding an inseparable mixture of alpha and beta anomers, alongside low overall conversion due to steric hindrance on the resin. Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH is synthesized in solution and purified to provide >99% anomeric purity prior to peptide assembly. This ensures that the final synthetic glycopeptide accurately mimics the native biological linkage without requiring impossible post-synthetic stereoisomer resolution [1].

Evidence DimensionAnomeric Purity
Target Compound Data>99% pre-verified stereopure O-glycosidic linkage
Comparator Or BaselineOn-resin chemical glycosylation (mixed alpha/beta anomers, low yield)
Quantified DifferenceElimination of anomer contamination and resolution bottlenecks
ConditionsPre-synthesized building block vs. on-resin post-assembly glycosylation

Using this stereopure building block is the only reliable way to synthesize biologically relevant standards without massive yield losses during purification.

Synthesis of Homogeneous Glycopeptide Standards for Mass Spectrometry

Because it guarantees 100% site-specific modification, this building block is the preferred choice for manufacturing analytical standards used in glycoproteomic LC-MS/MS workflows to calibrate O-GlcNAc detection [1].

Generation of O-GlcNAc-Specific Antibodies

The compound is critical for synthesizing stereopure, site-specific glycopeptide antigens required to immunize and screen for pan- or site-specific O-GlcNAc antibodies, where anomer purity is strictly required [2].

Native Chemical Ligation (NCL) for Full-Length Glycoproteins

For structural biology applications requiring full-length proteins with a single O-GlcNAc modification, this building block is incorporated into a peptide thioester, which is subsequently ligated to a recombinant protein fragment, bypassing the heterogeneity of enzymatic methods[3].

XLogP3

1.6

Dates

Last modified: 08-15-2023

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